molecular formula C23H26N4OS B2458292 (7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1251677-56-1

(7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

Cat. No. B2458292
M. Wt: 406.55
InChI Key: VOPFLAXJFAUORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.55. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Apoptosis Induction

Naphthalenyl and phenylmethanone derivatives have been identified as potent inducers of apoptosis, an essential process for cancer therapy. These compounds, through structure-activity relationship (SAR) studies, show significant anticancer activities by arresting cancer cells in specific phases of the cell cycle and inducing apoptosis, potentially through mechanisms involving tubulin polymerization inhibition (Jiang et al., 2008).

Anticancer Activity

Naphthyridine derivatives, such as the novel compound 3u, have displayed significant anticancer activities. They act through necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting a dual mechanism of action based on the concentration that could be explored further for therapeutic applications (Kong et al., 2018).

Molecular Imaging Applications

Certain naphthalene-based compounds have been synthesized as candidates for cannabinoid receptor radioligands, indicating potential applications in PET imaging for alcohol abuse studies. These compounds' synthesis and characterization suggest their utility in tracing and studying various biological pathways and disorders (Gao et al., 2014).

Polymer Synthesis

Naphthalene-containing diamines have been utilized to synthesize novel polyamides with high thermal stability and good solubility in common solvents, indicating applications in creating materials with specific mechanical and chemical resistance properties (Mehdipour-Ataei et al., 2005).

Synthetic Methodology

The development of synthetic methods for naphthalene and naphthyridine derivatives, such as the photoinduced intramolecular rearrangement of styrylquinolinones, highlights the utility of these compounds in constructing complex molecules that could be of interest in developing new drugs or materials (Jing et al., 2018).

properties

IUPAC Name

[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-15-6-5-11-27(14-15)23(28)20-13-24-22-19(10-9-16(2)25-22)21(20)26-17-7-4-8-18(12-17)29-3/h4,7-10,12-13,15H,5-6,11,14H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPFLAXJFAUORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)SC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

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